molecular formula C9H8O4 B6153207 2-(3-formyl-4-hydroxyphenyl)acetic acid CAS No. 152880-92-7

2-(3-formyl-4-hydroxyphenyl)acetic acid

Cat. No.: B6153207
CAS No.: 152880-92-7
M. Wt: 180.2
InChI Key:
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Description

. It is characterized by the presence of a formyl group and a hydroxy group attached to a phenyl ring, which is further connected to an acetic acid moiety. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-formyl-4-hydroxyphenyl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with chloroacetic acid under basic conditions to form the desired product . The reaction typically requires a base such as sodium hydroxide and is carried out in an aqueous medium.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Formyl-4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols, acid catalysts.

Major Products Formed:

    Oxidation: 2-(3-Carboxy-4-hydroxyphenyl)acetic acid.

    Reduction: 2-(3-Hydroxymethyl-4-hydroxyphenyl)acetic acid.

    Substitution: Esters of this compound.

Scientific Research Applications

2-(3-Formyl-4-hydroxyphenyl)acetic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-formyl-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

    4-Hydroxyphenylacetic acid: Similar structure but lacks the formyl group.

    3-Formylphenylboronic acid: Contains a boronic acid group instead of the acetic acid moiety.

    Indole-3-acetic acid: A plant hormone with a different core structure but similar functional groups.

Uniqueness: 2-(3-Formyl-4-hydroxyphenyl)acetic acid is unique due to the presence of both formyl and hydroxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-formyl-4-hydroxyphenyl)acetic acid involves the conversion of a starting material, 3,4-dihydroxybenzaldehyde, to the final product through a series of chemical reactions.", "Starting Materials": [ "3,4-dihydroxybenzaldehyde", "Benzene", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 3,4-dihydroxybenzaldehyde is reacted with benzene in the presence of acetic anhydride and sodium acetate to form 2-(3,4-dihydroxyphenyl)acetic acid.", "Step 2: The product from step 1 is reduced using sodium borohydride in ethanol to form 2-(3,4-dihydroxyphenyl)ethanol.", "Step 3: The product from step 2 is oxidized using hydrochloric acid and sodium chlorite to form 2-(3-formyl-4-hydroxyphenyl)ethanoic acid.", "Step 4: The product from step 3 is then treated with sodium hydroxide to form the final product, 2-(3-formyl-4-hydroxyphenyl)acetic acid." ] }

CAS No.

152880-92-7

Molecular Formula

C9H8O4

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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